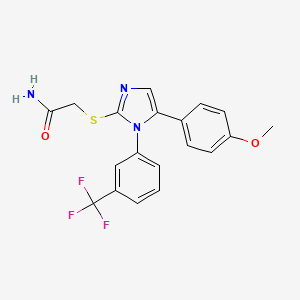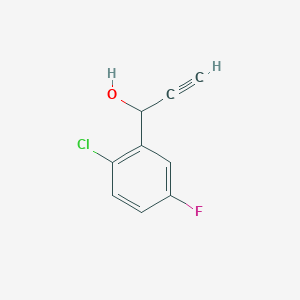
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutyl group attached to the nitrogen atom of the pyrimidine ring. Dihydropyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea in the presence of a catalyst. For instance, a Brönsted acidic ionic solid pyridinium-functionalized organosilica network (PMO-Py-IL) has been demonstrated to efficiently catalyze this reaction under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and recyclable catalysts to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-dihydropyrimidin-2-one: Similar structure but lacks the cyclobutyl group.
1-Cyclobutyl-1,2-dihydropyrimidin-2-one: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one is unique due to the presence of both the bromine atom and the cyclobutyl group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-1-cyclobutylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-8(12)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDAAVZHNXUDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)
![2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2540986.png)
![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![[(4-Ethylphenyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)


![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)
![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
